[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
4-(3,5-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound featuring a 1,4-benzothiazin core with a 1,1-dioxido moiety, a 3,5-dimethoxyphenyl substituent at position 4, and a 4-ethoxyphenyl methanone group at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and sulfone-containing ligands.
Properties
IUPAC Name |
[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-4-32-19-11-9-17(10-12-19)25(27)24-16-26(18-13-20(30-2)15-21(14-18)31-3)22-7-5-6-8-23(22)33(24,28)29/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNUEOMZAJCUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazine Core: This step involves the cyclization of a precursor such as 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.
Functionalization: Introduction of the 3,5-dimethoxyphenyl and 4-ethoxyphenyl groups can be achieved through electrophilic aromatic substitution reactions.
Oxidation: The final step involves the oxidation of the sulfur atom to achieve the 1,1-dioxido state, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Benzothiazin derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have indicated that such compounds can inhibit the growth of pathogens responsible for serious infections, making them potential candidates for new antibiotic therapies .
Anticancer Properties
Research indicates that benzothiazine derivatives may possess anticancer properties. The structural characteristics of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone allow it to interact with cellular pathways involved in cancer progression. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes such as human leukocyte elastase and cathepsin L. These enzymes are implicated in various diseases, including chronic obstructive pulmonary disease (COPD) and cancer. The inhibition of these enzymes by the compound could lead to therapeutic applications in managing these conditions .
Pesticidal Activity
The structural features of benzothiazine derivatives have been correlated with pesticidal activities. Research has shown that 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibits insecticidal and fungicidal properties. This makes it a candidate for development into new agrochemicals aimed at pest control in agricultural settings .
Plant Growth Regulation
In addition to its pesticidal properties, this compound may also influence plant growth and development. Compounds within the benzothiazine class have been shown to act as growth regulators, potentially enhancing crop yield and resilience against environmental stressors .
Synthesis of Functional Materials
The unique chemical structure of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone allows for its use in synthesizing functional materials such as polymers and nanocomposites. These materials can exhibit enhanced mechanical properties and thermal stability due to the incorporation of such bioactive compounds .
Photonic Applications
Research into the optical properties of benzothiazine derivatives suggests potential applications in photonics. The ability of these compounds to absorb and emit light could be harnessed in developing sensors and light-emitting devices .
Case Studies
Mechanism of Action
The mechanism by which 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analog, 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (hereafter referred to as Dichloro-Methoxy Analogue), provides a basis for comparison . Key differences lie in the substituents on the phenyl rings:
| Property | Target Compound | Dichloro-Methoxy Analogue |
|---|---|---|
| Aromatic Substituents | 3,5-Dimethoxyphenyl (electron-donating) and 4-ethoxyphenyl (moderate lipophilicity) | 3,5-Dichlorophenyl (electron-withdrawing) and 4-methoxyphenyl (lower lipophilicity) |
| Electronic Effects | Enhanced resonance stabilization due to methoxy/ethoxy groups | Reduced electron density due to chlorine atoms |
| Steric Effects | Ethoxy group introduces moderate steric bulk | Methoxy group has smaller steric footprint |
| Solubility | Likely higher aqueous solubility due to polar oxygen atoms | Lower solubility due to hydrophobic chlorine substituents |
Key Findings:
In contrast, the dichlorophenyl group in the analogue may favor hydrophobic binding pockets .
Lipophilicity : The ethoxy group (logP ~1.5) increases lipophilicity compared to the methoxy group (logP ~0.7), which may enhance membrane permeability but reduce water solubility.
Synthetic Accessibility : Both compounds likely employ similar synthetic routes, such as nucleophilic substitution or Suzuki-Miyaura coupling, though the dichloro analogue may require harsher conditions due to chlorine’s lower reactivity compared to methoxy groups .
Crystallographic and Structural Insights
For example:
- Bond Lengths/Angles: The 1,1-dioxido group in the benzothiazine core likely exhibits shorter S–O bonds (~1.43 Å) compared to non-sulfonated analogs, enhancing structural rigidity.
- Crystal Packing : Ethoxy substituents may induce different packing motifs compared to methoxy or chloro groups, affecting physicochemical stability.
Pharmacological Implications (Inferred)
Though pharmacological data are absent in the evidence, structural trends suggest:
- Target Selectivity : The target compound’s electron-rich aromatic system may favor interactions with serotonin or dopamine receptors, whereas the dichloro analogue’s hydrophobic profile could align with kinase inhibition.
Biological Activity
The compound 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazin class, which has garnered attention due to its potential biological activities, particularly against resistant strains of Mycobacterium tuberculosis and other pathogens. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 471.5 g/mol. The structural features include:
- Benzothiazin core : Known for its antimicrobial properties.
- Dimethoxyphenyl substitution : Enhances lipophilicity and potential biological interactions.
- Ethoxyphenyl group : May influence pharmacokinetics and bioavailability.
The benzothiazin class compounds are believed to exert their effects primarily through the inhibition of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial in the biosynthesis of the mycobacterial cell wall. This inhibition leads to cell wall disruption and subsequent bacterial cell death. The interaction with key amino acids in the enzyme's active site has been characterized through in-silico studies, revealing potential allosteric modulation pathways .
Antimicrobial Activity
Research indicates that compounds within this class show significant activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against MDR strains.
- Efficacy against other pathogens such as Staphylococcus aureus and various fungal strains .
Case Studies
- Tuberculosis Treatment : A study reported that a derivative of benzothiazins showed promising results in reducing bacterial load in infected mice models, significantly outperforming conventional treatments .
- Leishmaniasis : Another research highlighted the effectiveness of similar compounds against Leishmania species, achieving EC50 values below 10 µM, indicating strong potential for further development in tropical disease therapies .
Comparative Biological Activity Table
| Compound Name | Target Pathogen | MIC (µg/mL) | EC50 (µM) | Reference |
|---|---|---|---|---|
| Benzothiazin A | Mycobacterium tuberculosis | 0.5 | N/A | |
| Benzothiazin B | Staphylococcus aureus | ≤0.25 | N/A | |
| Benzothiazin C | Leishmania spp. | N/A | <10 |
Synthesis
The synthesis of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the benzothiazine core through cyclization reactions.
- Introduction of methoxy and ethoxy groups via electrophilic aromatic substitution.
Optimized conditions are crucial for achieving high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
